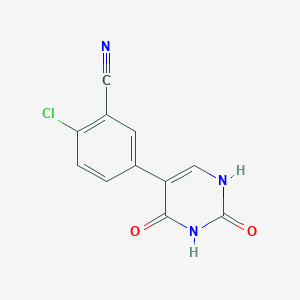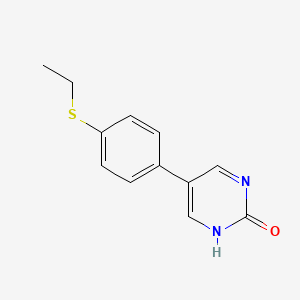
5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine (5-CPD) is a novel compound that has been studied by scientists in recent years. It is a heterocyclic aromatic compound with a molecular weight of 209.6 g/mol and has been found to have a range of potential applications in scientific research. It has been used in the synthesis of various molecules, as well as in the development of pharmaceuticals and biotechnology. In
Applications De Recherche Scientifique
5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% has a range of potential applications in scientific research. It has been used as a substrate for the synthesis of a range of molecules, including pharmaceuticals, biochemicals, and other compounds. It has also been used in the development of new materials, such as polymers, and in the development of new catalysts. In addition, 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in the development of new biosensors and biocatalysts, as well as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood, but it is believed to be related to the formation of a covalent bond between the two molecules. It is believed that the formation of this bond allows for the transfer of electrons between the two molecules, which in turn leads to the formation of new molecules. In addition, it is believed that the formation of this bond increases the stability of the molecules, allowing them to remain in their active form for longer periods of time.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% are not yet fully understood. However, it is believed that the compound may have a range of effects on the body, including the regulation of various biochemical pathways and the modulation of gene expression. In addition, it is believed that 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% may have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. In addition, its wide range of potential applications makes it a useful tool for scientists. However, there are also some limitations to the use of 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments. For example, the compound is sensitive to light and moisture, and is therefore not suitable for long-term storage. In addition, the compound is not soluble in water, which can limit its use in experiments.
Orientations Futures
The potential future directions of research involving 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% are numerous. Further research into the synthesis of the compound could lead to the development of more efficient and cost-effective methods. In addition, further research could be conducted into the mechanism of action of the compound, as well as its biochemical and physiological effects. Further research could also be conducted into the potential applications of the compound, such as its use in the development of new materials, biosensors, and biocatalysts. Finally, further research could be conducted into the potential therapeutic applications of the compound, such as in the treatment of various diseases.
Méthodes De Synthèse
5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized using a variety of methods. One of the most common methods is the palladium-catalyzed cross-coupling reaction, which involves the reaction of 4-chloro-3-cyanophenol and 2,4-dihydroxypyrimidine in the presence of a palladium catalyst. The reaction yields 5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine, 95% as a product with a yield of up to 95%. Other methods of synthesis include the use of microwave-assisted synthesis, the use of sonogashira coupling, and the use of a palladium-catalyzed Heck reaction.
Propriétés
IUPAC Name |
2-chloro-5-(2,4-dioxo-1H-pyrimidin-5-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2/c12-9-2-1-6(3-7(9)4-13)8-5-14-11(17)15-10(8)16/h1-3,5H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXKOKQHHQQTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)NC2=O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-cyanophenyl)-(2,4)-dihydroxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyrimidine, 95%](/img/structure/B6385639.png)



![(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385657.png)



